Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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Overview
Description
Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a sulfonamide group, a chloro-substituted aromatic ring, and an ester functional group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of 4-chloro-3-methoxyaniline using a sulfonyl chloride reagent under basic conditions to form the sulfonamide intermediate.
Esterification: The intermediate is then subjected to esterification with ethyl 3-(4-methylphenyl)propanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
High-throughput synthesis: Utilizing automated reactors and continuous flow systems to enhance yield and efficiency.
Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are modulated by the compound’s functional groups.
Pathways Involved: The compound may inhibit or activate biochemical pathways by binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)propanoate
- 3-(4-methoxyphenyl)propionic acid
- 3-(4-cyanophenyl)propionic acid
Uniqueness
Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to its combination of a sulfonamide group, a chloro-substituted aromatic ring, and an ester functional group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H22ClNO5S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
ethyl 3-[(4-chloro-3-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C19H22ClNO5S/c1-4-26-19(22)12-17(14-7-5-13(2)6-8-14)21-27(23,24)15-9-10-16(20)18(11-15)25-3/h5-11,17,21H,4,12H2,1-3H3 |
InChI Key |
VSQKDIKACDMFOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Origin of Product |
United States |
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